2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid
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Overview
Description
The compound “2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid” is a product used for proteomics research . It has a molecular formula of C18H18N2O4 and a molecular weight of 326.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H24N2O4/c1-11(2)19-16(21)12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h5-7,10-11,14-15H,3-4,8-9H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Chemical Fixation of CO2
The chemical fixation of CO2 with aniline derivatives, including the structure similar to 2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid, represents a significant area of research. This process aims to synthesize functionalized azole compounds, such as benzimidazoles, benzothiazoles, and benzimidazolones, from the reaction of anilines with CO2. This method provides access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource, contributing to the synthesis of important natural and biologically active azole derivatives (Vessally et al., 2017).
Synthesis and Structural Properties of Novel Compounds
The reaction of chloral with substituted anilines leading to the formation of novel substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the versatility in synthesizing compounds with potential pharmacological applications. High-resolution spectroscopic studies and ab initio calculations give insight into the conformation of the observed products, highlighting the diversity of products depending on amine type and choice of reaction conditions (Issac & Tierney, 1996).
Safety and Hazards
Properties
IUPAC Name |
2-[[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)19-16(21)12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMNRZYQFPQTPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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